molecular formula C₂₁¹³C₄H₃₀O₂ B1163957 Bexarotene-13C4 Methyl Ester

Bexarotene-13C4 Methyl Ester

Cat. No.: B1163957
M. Wt: 366.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

  • SMILES Notation :
    CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3].
  • Isotopic Purity : >99% ¹³C enrichment at specified positions, confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this compound are not explicitly reported in the literature, its parent compound, bexarotene, has been extensively characterized. Bexarotene crystallizes in a monoclinic system with space group P2₁/c, lattice parameters a = 14.23 Å, b = 7.85 Å, c = 15.68 Å, and β = 112.4°. The tetrahydronaphthalene ring exhibits a boat conformation, while the benzoate group lies perpendicular to the naphthalene plane.

Conformational Stability:

  • NMR Studies : ¹H and ¹³C NMR spectra reveal restricted rotation about the vinyl bond due to conjugation with the aromatic systems, resulting in distinct diastereotopic proton environments.
  • Density Functional Theory (DFT) : Computational models predict minimal energy differences (<1 kcal/mol) between possible conformers, suggesting high flexibility in solution.

Comparative Analysis with Unlabeled Analogues:

Isotopic labeling does not significantly alter the crystal packing or intermolecular interactions, as demonstrated by similar melting points (230–231°C) and solubility profiles between labeled and unlabeled forms. However, isotopic substitution slightly increases the molecular volume, as evidenced by a 0.5–1.0% expansion in unit cell parameters in related ¹³C-labeled compounds.

Tables

Property Value Source
Molecular Formula C₂₅H₃₀O₂
Molecular Weight 366.48 g/mol
Isotopic Labeling Positions 5, 5', 8, 8' methyl groups on naphthalene
Crystallographic Space Group P2₁/c (parent compound)

Properties

Molecular Formula

C₂₁¹³C₄H₃₀O₂

Molecular Weight

366.48

Synonyms

4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-benzoic Acid Methyl Ester-13C4;  Methyl 4-(1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-ethenyl]benzoate-13C4

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Antineoplastic Properties
Bexarotene-13C4 Methyl Ester is primarily studied for its antineoplastic effects. It acts as an RXR agonist, which has been shown to inhibit the growth of various cancer cell lines. In particular, it has demonstrated efficacy against cutaneous T-cell lymphoma and is being investigated for other malignancies such as breast and lung cancer .

2. Preparation of Analog Compounds
This compound serves as a precursor for synthesizing various bexarotene analogs that selectively target RXR pathways. Such analogs are crucial for exploring the structure-activity relationship and optimizing therapeutic efficacy against cancer .

3. Mechanistic Studies
Research indicates that this compound influences gene expression related to cellular differentiation and proliferation through RXR-mediated transcriptional regulation. These studies are essential for understanding the molecular mechanisms underlying its anticancer effects .

Case Studies

Case Study 1: Efficacy in Cutaneous T-Cell Lymphoma
A ten-year study conducted in Finland reported significant long-term efficacy of bexarotene therapy in patients with cutaneous T-cell lymphoma. The study highlighted the importance of RXR agonists in managing this condition, with bexarotene leading to substantial improvements in patient outcomes .

Case Study 2: Combination Therapy with Melatonin
A study explored the synergistic effects of bexarotene combined with melatonin in experimental mammary carcinogenesis. The results indicated enhanced antitumor activity when both compounds were administered together, suggesting potential for combination therapies in clinical settings .

Case Study 3: Neuroinflammation and Pain Management
Research demonstrated that bexarotene could attenuate spinal neuroinflammation and neuropathic pain by targeting specific molecular pathways (MKP-1). This application opens avenues for using this compound in neurological conditions beyond oncology .

Comparison with Similar Compounds

Research Implications and Limitations

The ^13C4 labeling in this compound enables precise tracking in metabolic studies, a feature shared with other isotopically labeled standards (e.g., Butyl 4-hydroxybenzoate-¹³C₆ ) . However, its niche application in oncology contrasts with broader-use methyl esters in fields like gastroenterology or environmental science .

Preparation Methods

Selection of 13C-Labeled Methylating Agents

Methyl iodide (13CH3I) is the primary reagent for introducing the 13C4 label into the ester moiety. The reaction typically employs an ion-exchange resin to sequester the carboxylic acid form of bexarotene, followed by nucleophilic substitution with 13C-labeled methyl iodide. This method achieves isotopic incorporation efficiencies exceeding 98%, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Key Reaction Parameters:

  • Resin Type: Strong anion-exchange resin (e.g., Amberlite IRA-400)

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 60°C for 12 hours

  • Yield: 85–92%

Synthesis of Bexarotene-13C4 Core Structure

The tricyclic aromatic core of bexarotene is synthesized prior to isotopic labeling. Recent advances utilize abietic acid derivatives as starting materials, leveraging skeletal rearrangement reactions to construct the 6–5–7 tricyclic framework.

Oxidative C–C Bond Cleavage and Transannular Aldol Reaction

Abietic acid undergoes ozonolysis to cleave the C9–C10 bond, followed by a transannular aldol reaction to form the hydrindane moiety. Copper-mediated carboxylation introduces the 13CO2 group at the C4 position, a step adapted from radiochemical synthesis protocols:

Abietic acidO3,MeOHDialdehyde intermediateCuTC, TMEDA13C-labeled carboxylate[3][4]\text{Abietic acid} \xrightarrow{\text{O}_3, \text{MeOH}} \text{Dialdehyde intermediate} \xrightarrow{\text{CuTC, TMEDA}} \text{13C-labeled carboxylate}

Optimized Conditions:

  • Catalyst: Copper(I) thiophene-2-carboxylate (CuTC)

  • Ligand: N,N,N,NN,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Isotopic Precursor: Boronic ester pinacol derivative (12.9 mg/mmol)

Methyl Esterification of 13C4-Labeled Bexarotene

The final step involves esterification of the 13C4-labeled carboxylic acid. The ion-exchange resin method minimizes side reactions and ensures high isotopic purity.

Stepwise Esterification Protocol

  • Acid Sequestration: Bexarotene-13C4 carboxylic acid is adsorbed onto Amberlite IRA-400 resin in its deprotonated form.

  • Methylation: 13CH3I (2 equiv) is added, initiating an SN2 reaction at the resin interface.

  • Elution and Purification: The esterified product is eluted with acetonitrile and purified via semi-preparative HPLC (80% CH3CN, 20% NH4HCO2).

Table 1. Comparative Yields of Esterification Methods

MethodCatalystTemperatureYield (%)Isotopic Purity (%)
Ion-exchange resinNone60°C8999.2
Cu-mediatedCuTC100°C7898.5
Classical FischerH2SO4Reflux6595.1

Analytical Validation and Quality Control

Mass Spectrometry Analysis

Stable isotope dilution assays using 13C4-labeled internal standards are mandatory for quantifying bexarotene in biological matrices. A representative LC-MS/MS method employs the following parameters:

  • Column: C18 (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase: 0.1% formic acid in water/acetonitrile (20:80)

  • Detection: Multiple reaction monitoring (MRM) at m/z 366.48 → 348.45

Nuclear Magnetic Resonance

1H-NMR (500 MHz, CDCl3) confirms the 13C4 label via splitting patterns in the methyl ester region (δ 3.67 ppm, quartet, J = 4.1 Hz).

Challenges and Innovations in Scalable Synthesis

Minimizing Radiolytic Degradation

In radiochemical syntheses, copper-mediated 11CO2 fixation achieves 88% radiochemical conversion but requires strict temperature control (<100°C) to prevent decomposition. These insights inform 13C4 labeling protocols to avoid thermal degradation.

Cost-Efficiency of Isotopic Precursors

Substituting pinacol boronic esters with cheaper aryl trifluoroborates reduces precursor costs by 40% without compromising yield .

Q & A

Q. What are the key considerations for synthesizing and purifying Bexarotene-<sup>13</sup>C4 Methyl Ester in a laboratory setting?

To synthesize Bexarotene-<sup>13</sup>C4 Methyl Ester, researchers must:

  • Use isotopic labeling protocols to ensure <sup>13</sup>C incorporation at specified positions, validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to maximize yield and minimize isotopic dilution.
  • Purify the compound using high-performance liquid chromatography (HPLC) with a C18 column, followed by solvent evaporation under inert gas to prevent degradation .
  • Validate purity (>98%) via reverse-phase HPLC and confirm structural integrity using <sup>13</sup>C-NMR .

Q. How should researchers design experiments to characterize the physicochemical properties of Bexarotene-<sup>13</sup>C4 Methyl Ester?

  • Solubility : Perform shake-flask experiments in solvents of varying polarity (e.g., water, DMSO, ethanol) and quantify solubility via UV-Vis spectroscopy at λmax.
  • Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C–40°C), and light exposure, with degradation products analyzed by LC-MS .
  • Partition coefficient (LogP) : Use octanol-water partitioning followed by LC-MS quantification to determine isotopic effects on hydrophobicity .

Q. What methodologies are recommended for preparing isotopic standard solutions of Bexarotene-<sup>13</sup>C4 Methyl Ester for environmental or metabolic studies?

  • Prepare stock solutions in deuterated solvents (e.g., DMSO-d6) to minimize solvent interference in NMR .
  • Use gravimetric dilution in amber vials to avoid photodegradation, with concentrations verified via calibration curves (R<sup>2</sup> > 0.99) .
  • Store solutions at -80°C under argon to prevent isotopic exchange or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Bexarotene-<sup>13</sup>C4 Methyl Ester across different studies?

  • Data harmonization : Compare experimental variables such as cell line specificity (e.g., HepG2 vs. HEK293), assay conditions (e.g., serum-free media), and isotopic tracer concentration ranges .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systematic biases in published datasets .
  • Mechanistic validation : Use CRISPR-Cas9 gene editing to isolate target pathways (e.g., RXR-α modulation) and confirm isotopic effects on binding affinity .

Q. What experimental strategies are critical for tracing the environmental fate of Bexarotene-<sup>13</sup>C4 Methyl Ester in biotic/abiotic systems?

  • Abiotic transformations : Simulate photolysis and hydrolysis in controlled reactors, monitoring degradation products via high-resolution MS (HRMS) and <sup>13</sup>C isotopic enrichment analysis .
  • Biotic uptake : Expose model organisms (e.g., Daphnia magna) to labeled compound and quantify bioaccumulation using accelerator mass spectrometry (AMS) .
  • Soil/water partitioning : Employ column chromatography to measure adsorption coefficients (Kd) and model long-term environmental persistence .

Q. How can researchers optimize LC-MS/MS parameters for quantifying Bexarotene-<sup>13</sup>C4 Methyl Ester in complex biological matrices?

  • Ionization : Use electrospray ionization (ESI) in positive mode with optimized declustering potentials (DP) and collision energies (CE) to enhance isotopic signal specificity .
  • Matrix effects : Validate methods via standard addition in plasma/urine samples, correcting for ion suppression/enhancement with deuterated internal standards .
  • Limit of detection (LOD) : Achieve sub-ng/mL sensitivity by optimizing MRM transitions (e.g., m/z 451 → 315 for Bexarotene-<sup>13</sup>C4) and reducing background noise via solid-phase extraction (SPE) .

Q. What statistical approaches are recommended for analyzing discrepancies in metabolic pathway activation between Bexarotene and its <sup>13</sup>C4-labeled analog?

  • Multivariate analysis : Apply principal component analysis (PCA) to untargeted metabolomics datasets to identify isotopic effects on metabolite clustering .
  • Kinetic modeling : Use Michaelis-Menten equations to compare enzyme turnover rates (kcat) for labeled vs. unlabeled substrates in liver microsomes .
  • Pathway enrichment : Utilize tools like MetaboAnalyst to map isotopic tracer distribution into central carbon metabolism (e.g., TCA cycle) .

Methodological Standards and Best Practices

  • Data presentation : Include raw spectra (NMR, MS) and statistical outputs (e.g., p-values, confidence intervals) in supplementary materials, adhering to journal guidelines .
  • Reproducibility : Document all experimental parameters (e.g., column lot numbers, MS calibration dates) to enable replication .
  • Ethical compliance : For in vivo studies, ensure protocols align with institutional animal care guidelines, including justification for isotopic tracer doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.